2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride is a synthetic organic compound characterized by the presence of an amino group, a dichloropyridine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichloropyridine and alanine.
Formation of Intermediate: The 2,5-dichloropyridine undergoes a nucleophilic substitution reaction with alanine in the presence of a base such as sodium hydroxide. This step forms an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield the final product, 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid.
Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Key parameters such as temperature, pressure, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichloropyridine ring can be reduced to form a partially or fully hydrogenated pyridine ring.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, offering possibilities for treating diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino group and dichloropyridine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid
- 2-Amino-3-(2,4-dichloropyridin-3-yl)propanoic acid
- 2-Amino-3-(2,5-dichloropyridin-4-yl)propanoic acid
Uniqueness
2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which influences its reactivity and binding properties. This structural feature can result in different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2.2ClH/c9-5-1-4(7(10)12-3-5)2-6(11)8(13)14;;/h1,3,6H,2,11H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZVOALMHSABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC(C(=O)O)N)Cl)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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